1-[1-(4-fluorophenyl)propan-2-yl]-4-phenylpiperazine
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Overview
Description
1-[1-(4-fluorophenyl)propan-2-yl]-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[1-(4-fluorophenyl)propan-2-yl]-4-phenylpiperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(4-fluorophenyl)propan-2-amine with 4-phenylpiperazine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base. The reaction is carried out at a controlled temperature, usually between 50-100°C, and the product is purified through recrystallization or chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[1-(4-fluorophenyl)propan-2-yl]-4-phenylpiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction typically occurs at the phenyl or fluorophenyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the piperazine ring or the phenyl groups, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl or fluorophenyl groups are replaced by other substituents. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(4-fluorophenyl)propan-2-yl]-4-phenylpiperazine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and other bioactive compounds.
Biology: In biological research, the compound is used to study the interactions between piperazine derivatives and biological targets. It helps in understanding the structure-activity relationships and the mechanisms of action of piperazine-based drugs.
Medicine: The compound has potential therapeutic applications due to its pharmacological properties. It is investigated for its activity as an antidepressant, antipsychotic, and anxiolytic agent.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. It is also employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)propan-2-yl]-4-phenylpiperazine involves its interaction with specific molecular targets in the body. The compound is known to bind to receptors in the central nervous system, such as serotonin and dopamine receptors. By modulating the activity of these receptors, the compound can influence neurotransmitter levels and exert its pharmacological effects. The pathways involved in its mechanism of action include the inhibition of neurotransmitter reuptake and the activation or inhibition of receptor signaling.
Comparison with Similar Compounds
1-[1-(4-fluorophenyl)propan-2-yl]-4-phenylpiperazine can be compared with other similar compounds, such as:
1-(4-fluorophenyl)piperazine: This compound lacks the propan-2-yl group and has different pharmacological properties.
4-phenylpiperazine: This compound lacks the fluorophenyl group and has a different spectrum of activity.
1-(2-fluorophenyl)piperazine: This compound has a fluorophenyl group at a different position, leading to variations in its biological activity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)propan-2-yl]-4-phenylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2/c1-16(15-17-7-9-18(20)10-8-17)21-11-13-22(14-12-21)19-5-3-2-4-6-19/h2-10,16H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHLBQBKXVDILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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